1-[(4-Iodophenyl)methyl]-1H-pyrrole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPDTHNKTSOIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596255 | |
| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143128-29-4 | |
| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Pyrrole Heterocycles in Organic Synthesis and Medicinal Chemistry
Pyrrole (B145914), a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. numberanalytics.comnumberanalytics.com Its structure is fundamental to a vast array of biologically active molecules and functional materials. numberanalytics.com The pyrrole ring is an integral component of many natural products, including heme, chlorophyll, and vitamin B12. chemicalbook.com
The versatility and reactivity of the pyrrole nucleus make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comchemicalbook.com Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. numberanalytics.commdpi.com In materials science, pyrrole-based polymers, such as polypyrrole, have gained attention for their conducting properties.
The Role of Iodophenyl Moieties in Synthetic Intermediates and Functional Materials
The iodophenyl group, an aromatic ring substituted with an iodine atom, is a crucial functional group in organic synthesis. The carbon-iodine bond is relatively weak, making iodophenyl compounds excellent precursors for a variety of coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for constructing complex organic molecules by forming new carbon-carbon bonds. This reactivity makes iodophenyl-containing molecules valuable synthetic intermediates.
Furthermore, the presence of the heavy iodine atom can impart specific properties to functional materials. For instance, in the field of optoelectronics, the introduction of iodine can influence the photophysical properties of a molecule, such as its absorption and emission of light. The high atomic number of iodine also makes these compounds useful in X-ray crystallography for determining molecular structures.
Structural Context of 1 4 Iodophenyl Methyl 1h Pyrrole As a Substituted Pyrrole Derivative
Chemical Structure and Nomenclature
1-[(4-Iodophenyl)methyl]-1H-pyrrole consists of a pyrrole (B145914) ring linked to a 4-iodophenyl group through a methylene (B1212753) (-CH2-) bridge. sigmaaldrich.combldpharm.com The systematic IUPAC name for this compound is 1-(4-iodobenzyl)-1H-pyrrole. sigmaaldrich.com
Physicochemical Properties
Below is a table summarizing some of the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 143128-29-4 |
| Molecular Formula | C11H10IN |
| Molecular Weight | 283.11 g/mol |
| Physical Form | Powder |
| Storage Temperature | Room Temperature |
| Table 1: Physicochemical properties of this compound. Data sourced from sigmaaldrich.com. |
Overview of Research Trajectories for Aryl Substituted Pyrrole Compounds
Direct Synthetic Routes to N-Substituted Pyrroles
Direct methods for the synthesis of N-substituted pyrroles, including 1-[(4-Iodophenyl)methyl]-1H-pyrrole, often involve the formation of the pyrrole ring from acyclic precursors or the N-functionalization of a pre-existing pyrrole ring.
Paal-Knorr Condensation Approaches involving (4-Iodophenyl)methylamine Precursors
The Paal-Knorr synthesis is a cornerstone method for preparing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine. wikipedia.org For the synthesis of this compound, (4-Iodophenyl)methanamine is condensed with a suitable 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556) or its equivalent. wikipedia.orguctm.edu
The reaction mechanism is understood to proceed through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org Various catalysts, including Lewis acids like FeCl₃, InCl₃, and ZrCl₂, have been employed to improve reaction rates and yields. mdpi.com An operationally simple and economical approach utilizes a catalytic amount of iron(III) chloride in water, allowing for the synthesis of N-substituted pyrroles under mild conditions with good to excellent yields. uctm.eduorganic-chemistry.org
A notable variation involves the use of 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for the 1,4-dicarbonyl compound. uctm.eduorganic-chemistry.org This precursor hydrolyzes in situ to form the necessary dicarbonyl species. The condensation with amines and sulfonamides in water with a catalytic amount of iron(III) chloride provides an efficient route to N-substituted pyrroles. uctm.edu
Table 1: Examples of Paal-Knorr Condensation for N-Substituted Pyrroles
| 1,4-Dicarbonyl Source | Amine | Catalyst/Conditions | Product | Reference |
| 2,5-Hexanedione | (4-Iodophenyl)methanamine | Acetic acid, heat | 1-[(4-Iodophenyl)methyl]-2,5-dimethyl-1H-pyrrole | wikipedia.org |
| 2,5-Dimethoxytetrahydrofuran | Various primary amines | Iron(III) chloride, water | N-Substituted pyrroles | uctm.eduorganic-chemistry.org |
| Acetonylacetone | Primary amines | CATAPAL 200, 60°C | N-Substituted pyrroles | mdpi.com |
Palladium-Catalyzed Coupling Reactions for N-Arylation and N-Alkylation with Iodophenyl Substituents
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming C-N bonds. rsc.org For the synthesis of this compound, this can be achieved through the N-alkylation of pyrrole with a suitable (4-iodophenyl)methyl halide, such as 1-(bromomethyl)-4-iodobenzene.
These reactions typically employ a palladium catalyst, often in combination with a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high efficiency and selectivity. rsc.org For instance, sterically demanding 2-(dialkylphosphino)biphenyl ligands have proven effective for the N-arylation of pyrroles with aryl halides. nih.gov While direct N-alkylation of the pyrrole anion can sometimes lead to mixtures of N- and C-alkylation products, palladium-catalyzed methods can offer greater control. sci-hub.se
Recent advancements have focused on the direct C-H activation of pyrroles for arylation, which circumvents the need for pre-functionalized pyrrole starting materials. nih.gov Palladium(II) catalysts, in conjunction with a co-catalyst like norbornene, can facilitate the regioselective alkylation of electron-deficient pyrroles with alkyl bromides. sci-hub.senih.gov
Table 2: Palladium-Catalyzed Synthesis of N-Aryl and N-Alkyl Pyrroles
| Pyrrole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Pyrrole | Aryl chlorides | Pd/keYPhos | N-Arylpyrroles | rsc.org |
| (Pyrrolyl)zinc chloride | Aryl halides | Palladium precatalyst, 2-(dialkylphosphino)biphenyl ligand | 2-Arylpyrroles | nih.gov |
| Electron-deficient pyrroles | Primary alkyl bromides | [PdCl₂(MeCN)₂], norbornene | C5-Alkylpyrroles | sci-hub.se |
| Indoles, pyrroles, carbazole | Aryl chlorides | Low-loading Pd/keYPhos catalyst | N-Arylated heteroarenes | rsc.org |
Copper-Catalyzed Synthesis of Substituted Pyrroles with Iodophenyl Derivatives
Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for N-arylation and N-alkylation. These reactions are often more cost-effective. The synthesis of N-substituted pyrroles can be achieved by reacting pyrrole with an iodophenyl derivative in the presence of a copper catalyst and a base.
For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can produce N-substituted pyrroles at room temperature using oxygen as the oxidant. organic-chemistry.org While not directly involving an iodophenyl derivative in the initial step, this method highlights the utility of copper in forming the pyrrole core, which could then be subjected to iodination. Another approach involves the copper-catalyzed double alkenylation of amides. uctm.edu
Multicomponent Reaction Strategies for Pyrrole Ring Construction
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. rsc.org MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. rsc.org
Several MCRs have been developed for the synthesis of substituted pyrroles. rsc.orgresearchgate.net For instance, a one-pot, three-component condensation of an amine, an aldehyde, and a thioamide can lead to fully substituted fused pyrroles under mild conditions without the need for an oxidant. acs.org Another example involves the reaction of an amine, furfural, and a 1,3-diketone, catalyzed by Yb(OTf)₃, to produce 1,3-diketone-linked N-substituted pyrroles. acs.org
Specifically for this compound, a potential MCR could involve (4-iodophenyl)methanamine, a 1,4-dicarbonyl precursor, and another component to introduce further substitution on the pyrrole ring if desired. The development of new MCRs remains an active area of research in organic chemistry. erciyes.edu.tr
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of pyrrole synthesis, this translates to the use of environmentally benign solvents, catalysts, and energy sources.
A significant green approach is the use of water as a solvent for the Paal-Knorr synthesis. researchgate.net This method is not only environmentally friendly but can also be highly efficient. researchgate.net Another green strategy is the use of microwave irradiation to accelerate reaction rates, often leading to shorter reaction times and higher yields. mdpi.combohrium.comnih.gov Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various heterocyclic compounds, including pyrroles. nih.gov
The use of ionic liquids as reaction media is another promising green alternative. uctm.eduorganic-chemistry.org Ionic liquids are non-volatile and can often be recycled, reducing solvent waste. rsc.org For example, the N-substitution of pyrrole with alkyl halides has been shown to proceed in excellent yields in ionic liquids like [Bmim][PF₆] or [Bmim][BF₄]. uctm.eduorganic-chemistry.org Catalyst- and solvent-free conditions for the Paal-Knorr reaction have also been reported, representing an ultimately green approach. acs.org
Scale-Up Considerations and Process Optimization for Synthesis
Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including cost of starting materials, reaction safety, process efficiency, and product purification. For the synthesis of this compound, a scalable process would favor readily available and inexpensive starting materials.
The Paal-Knorr condensation is generally a robust and scalable reaction. rgmcet.edu.in Process optimization would involve fine-tuning reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize reaction time. mdpi.com The choice of solvent is also critical; while green solvents like water are desirable, their use on a large scale may present challenges in terms of product isolation and wastewater treatment.
For palladium-catalyzed reactions, catalyst cost and removal of residual palladium from the final product are major concerns. The use of highly active catalysts at low loadings can mitigate costs. rsc.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially recycled, is an active area of research aimed at improving the scalability of these processes. researchgate.net Multicomponent reactions, due to their inherent efficiency, are also attractive for scale-up as they can reduce the number of unit operations. acs.org
Reactivity of the Pyrrole Nitrogen Atom
The nitrogen atom in the pyrrole ring of this compound possesses a lone pair of electrons that can participate in various reactions.
N-Alkylation and N-Acylation Reactions
While the nitrogen of the parent pyrrole is readily alkylated and acylated, the title compound, being an N-substituted pyrrole, does not undergo further N-alkylation under typical conditions. However, the principles of N-acylation are relevant to the broader class of pyrrole derivatives. N-acylation of pyrroles can be achieved using various acylating agents. For instance, reaction with sulfonyl chlorides or benzoyl chloride in ionic liquids like [Bmim][PF6] or [Bmim][BF4] provides the corresponding N-substituted pyrroles in excellent yields. organic-chemistry.orgorganic-chemistry.org
Formation of Organometallic Derivatives at Nitrogen
The formation of organometallic derivatives directly at the nitrogen of this compound is not a typical reaction pathway as the nitrogen is already substituted. However, in related N-H pyrroles, the nitrogen can be deprotonated by a strong base to form a pyrrolide anion, which can then react with various metal complexes.
Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic attack. wikipedia.orgonlineorganicchemistrytutor.com Substitution typically occurs at the C2 or C5 position due to the greater stability of the resulting cationic intermediate, which can be stabilized by three resonance structures. onlineorganicchemistrytutor.comvedantu.com
Halogenation, Nitration, and Sulfonation Studies
Specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively detailed in the provided search results. However, the general reactivity of pyrroles suggests that these reactions would proceed readily. Pyrroles are known to be more susceptible to electrophilic attack than benzene. wikipedia.org
Vilsmeier-Haack and Houben-Hoesch Reactions
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including pyrroles. wikipedia.orgchemistrysteps.com The reaction typically employs a substituted formamide, such as dimethylformamide (DMF), and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemistrysteps.com For N-substituted pyrroles, the regioselectivity of formylation (attack at C2 vs. C3) is influenced by steric factors. tandfonline.comthieme-connect.com The use of bulkier formamides can favor the formation of the 3-formyl derivative. thieme-connect.com
The Houben-Hoesch reaction is another method for the acylation of electron-rich aromatic and heterocyclic compounds. bncollegebgp.ac.inwikipedia.org This reaction utilizes a nitrile and a Lewis acid catalyst, such as zinc chloride or aluminum trichloride, to introduce an acyl group. bncollegebgp.ac.inwikipedia.org It is particularly effective for polyhydroxy or polyalkoxy phenols and can also be applied to pyrroles. bncollegebgp.ac.in The reaction proceeds through the formation of a ketimine intermediate, which is then hydrolyzed to the corresponding ketone. bncollegebgp.ac.inwikipedia.org While Friedel-Crafts alkylation and acylation are often problematic for pyrroles, leading to polymerization, the Houben-Hoesch reaction provides a viable alternative for acylation. youtube.com
Reactivity of the Iodophenyl Moiety
The iodophenyl group of this compound is a key site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in these transformations.
A variety of powerful cross-coupling reactions can be employed, including:
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds and has been used for the arylation of pyrroles. nih.govmdpi.comnih.gov
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This method is highly effective for the formation of carbon-carbon triple bonds and can be carried out under mild conditions. wikipedia.org Copper-free versions of this reaction have also been developed. libretexts.orgnih.gov
Heck Reaction: This palladium-catalyzed reaction couples the aryl iodide with an alkene to form a substituted alkene. rsc.orgorganic-chemistry.orgyoutube.com It is a valuable tool for the construction of carbon-carbon double bonds.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orgnih.govrug.nl This method is a significant improvement over harsher, traditional methods for synthesizing aryl amines. wikipedia.org
These cross-coupling reactions allow for the introduction of a wide range of substituents onto the phenyl ring, providing access to a diverse array of complex molecules. For instance, the Suzuki reaction with various boronic acids can introduce different aryl or heteroaryl groups. mdpi.com Similarly, the Sonogashira coupling can be used to append alkyne-containing moieties, which can then be further functionalized.
Below is a table summarizing some of the key cross-coupling reactions applicable to the iodophenyl moiety:
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron Compound | Palladium Catalyst + Base | C-C |
| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | C-C (triple bond) |
| Heck Reaction | Alkene | Palladium Catalyst + Base | C-C (double bond) |
| Buchwald-Hartwig Amination | Amine | Palladium Catalyst + Base | C-N |
Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)
The carbon-iodine bond in this compound is the primary site for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. wikipedia.org These reactions typically involve a palladium catalyst and proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a widely used reaction that joins an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For this compound, the aryl iodide can be coupled with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring. nih.govyonedalabs.com The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org
Stille Coupling:
The Stille coupling reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orglibretexts.org This reaction is highly versatile due to the large number of commercially available organostannanes. wikipedia.org this compound can react with various organostannanes to form new C-C bonds, although the toxicity of the tin reagents is a significant drawback. organic-chemistry.org
Heck Reaction:
The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of vinyl groups onto the phenyl ring of this compound. The reaction typically shows a high degree of trans selectivity. organic-chemistry.org While traditionally used for aryl and vinyl halides, recent advancements have expanded the scope of this reaction. organic-chemistry.org It is a significant method for C-C bond formation following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
Sonogashira Coupling:
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper co-catalyst and requires a base. wikipedia.orgnih.gov It is an effective method for synthesizing substituted alkynes. This compound can be coupled with various terminal alkynes to introduce alkynyl moieties, which are valuable functional groups for further transformations. researchgate.net The reaction can be performed under mild conditions and has been used in the synthesis of complex molecules. wikipedia.org
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl, Alkyl-aryl |
| Stille | Organostannane | Pd catalyst | Biaryl, Vinyl-aryl |
| Heck | Alkene | Pd catalyst, Base | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Aryl alkyne |
Nucleophilic Aromatic Substitution Reactions at the Iodine-Substituted Phenyl Ring
Nucleophilic aromatic substitution (SNA_r) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike nucleophilic substitution at aliphatic carbons, SNA_r at an unactivated aryl halide is generally difficult. libretexts.org For this compound, the direct displacement of the iodide by a nucleophile is challenging because the phenyl ring is not activated by strongly electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com
The generally accepted mechanism for SNA_r involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate. libretexts.orglibretexts.org In the case of this compound, the pyrrole-methyl substituent is not sufficiently electron-withdrawing to facilitate this reaction under standard conditions. Therefore, harsh reaction conditions or the use of very strong nucleophiles would likely be required, which could lead to side reactions. The typical leaving group reactivity order in activated S_NAr reactions is F > Cl ≈ Br > I. nih.gov
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgharvard.edu The resulting aryllithium species can then react with various electrophiles. wikipedia.org
In the case of this compound, the pyrrole nitrogen could potentially act as a directing group. However, the methylene (B1212753) spacer between the pyrrole and the phenyl ring may reduce its effectiveness in directing ortho-lithiation on the phenyl ring. Furthermore, the acidity of the protons on the pyrrole ring itself could lead to competitive deprotonation. More effective directing groups, such as amides or methoxy (B1213986) groups, are typically required for efficient DoM. wikipedia.org If DoM were to be attempted, the choice of a strong, non-nucleophilic base and careful control of reaction conditions would be critical to favor lithiation at the phenyl ring over other potential reaction pathways.
Functional Group Interconversions of Derived Compounds
The derivatives of this compound, obtained from the reactions described above, can undergo a variety of functional group interconversions. For example, an alkyne group introduced via Sonogashira coupling can be subsequently reduced to an alkene or an alkane. Ketones formed from certain coupling reactions can be reduced to alcohols or converted to other functional groups. ub.edu Similarly, ester groups that might be present on coupling partners can be hydrolyzed to carboxylic acids, which can then be converted to amides, acid chlorides, or other derivatives. These interconversions add to the synthetic utility of the core scaffold, allowing for the creation of a wide range of molecules with diverse properties. ub.edu
Chemo- and Regioselectivity in Derivatization Pathways
Chemoselectivity and regioselectivity are critical considerations in the derivatization of this compound.
Chemoselectivity: The primary site of reactivity in metal-catalyzed cross-coupling reactions is the carbon-iodine bond, which is significantly more reactive than C-H or C-N bonds under these conditions. wikipedia.org This high degree of chemoselectivity allows for the specific modification of the phenyl ring without affecting the pyrrole moiety. For instance, in a Sonogashira coupling, the reaction can be selective for an aryl iodide over an aryl bromide by controlling the reaction temperature. wikipedia.org
Regioselectivity:
Phenyl Ring: The cross-coupling reactions occur exclusively at the 4-position of the phenyl ring, where the iodine atom is located. This provides excellent regiocontrol for substitution on the phenyl group.
Pyrrole Ring: The pyrrole ring itself can undergo electrophilic substitution. The regioselectivity of these reactions is influenced by the N-substituent. In 1-substituted pyrroles, electrophilic attack generally occurs at the C2 and C5 positions. researchgate.net If both C2 and C5 are occupied, substitution may occur at C3 or C4. Careful choice of reagents and reaction conditions is necessary to control the position of substitution on the pyrrole ring and to avoid unwanted side reactions on the phenyl ring, especially if the iodine atom is still present. For example, some palladium catalysts used in cross-coupling can also catalyze reactions at the C-H bonds of the pyrrole ring under certain conditions. sioc-journal.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a comprehensive structural elucidation.
¹H NMR Spectroscopic Assignments and Chemical Shifts
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the pyrrole ring and the 4-iodophenylmethyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons on the pyrrole ring typically appear as multiplets. The protons at the C2 and C5 positions (α-protons) are expected to resonate at a different chemical shift compared to the protons at the C3 and C4 positions (β-protons) due to their proximity to the nitrogen atom. The benzyl (B1604629) methylene protons (-CH₂-) connecting the iodophenyl group to the pyrrole nitrogen would appear as a singlet, with its chemical shift influenced by the adjacent aromatic ring and the pyrrole nitrogen. The protons of the 4-iodophenyl group will exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets, due to the para-substitution.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrrole H-2, H-5 | 6.8 - 7.2 | t |
| Pyrrole H-3, H-4 | 6.1 - 6.4 | t |
| Benzyl CH₂ | 5.0 - 5.3 | s |
| Phenyl H-2', H-6' | 6.9 - 7.2 | d |
| Phenyl H-3', H-5' | 7.6 - 7.9 | d |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis and Quaternary Carbon Identifications
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The spectrum would show signals for the two different types of pyrrole carbons (α and β), the benzylic methylene carbon, and the carbons of the 4-iodophenyl ring. Notably, the quaternary carbons, which are carbons not bonded to any hydrogen atoms, can be identified. In this molecule, the carbon atom of the phenyl ring attached to the iodine (C-4') and the carbon attached to the benzyl group (C-1') are quaternary. The carbon atom bearing the iodine will have a significantly lower chemical shift due to the heavy atom effect of iodine.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrrole C-2, C-5 | 120 - 125 |
| Pyrrole C-3, C-4 | 108 - 112 |
| Benzyl CH₂ | 50 - 55 |
| Phenyl C-1' | 138 - 142 |
| Phenyl C-2', C-6' | 130 - 135 |
| Phenyl C-3', C-5' | 137 - 140 |
| Phenyl C-4' | 90 - 95 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. For instance, correlations would be observed between the adjacent protons on the pyrrole ring (H-2 with H-3, and H-3 with H-4), and between the ortho- and meta-protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the pyrrole and phenyl rings to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For example, the benzylic methylene protons would show a correlation to the α-carbons of the pyrrole ring and to the quaternary carbon (C-1') and ortho-carbons (C-2', C-6') of the phenyl ring, confirming the connection between the two ring systems.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns.
The molecular ion peak ([M]⁺) in the mass spectrum of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (283.11 g/mol ). sigmaaldrich.com The presence of iodine would be indicated by its characteristic isotopic pattern.
Common fragmentation pathways would likely involve the cleavage of the benzylic bond. This would lead to the formation of a stable tropylium-like ion from the iodobenzyl fragment (m/z 217) or a pyrrolylmethyl cation (m/z 80). Another significant fragmentation would be the loss of the iodine atom, resulting in a fragment at m/z 156.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Fragment |
| 283 | [M]⁺ |
| 217 | [C₇H₆I]⁺ |
| 156 | [M-I]⁺ |
| 80 | [C₅H₆N]⁺ |
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would show characteristic absorption bands. The C-H stretching vibrations of the aromatic pyrrole and phenyl rings would appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the benzylic methylene group would be observed around 2950-2850 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be seen in the 1600-1450 cm⁻¹ region. The C-N stretching of the pyrrole ring would also fall in this region. The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch | 1360 - 1220 |
| C-I Stretch | 600 - 500 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice.
The crystal structure would reveal the relative orientation of the pyrrole and 4-iodophenyl rings. Intermolecular interactions, such as π-π stacking between the aromatic rings and other weak interactions, which stabilize the crystal packing, could be identified and analyzed. Such data is crucial for understanding the solid-state properties of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoisomerization Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be a composite of the absorptions of its constituent chromophores: the pyrrole ring and the 4-iodophenyl moiety.
The pyrrole ring itself typically exhibits a strong absorption band around 210 nm, corresponding to a π-π* transition. The 4-iodophenyl group also absorbs in the UV region. The combination of these chromophores, separated by a non-conjugated methylene linker, is expected to result in a spectrum that largely retains the features of the individual components, with some potential for weak electronic coupling. The primary absorption bands are anticipated in the 200-300 nm range.
Photoisomerization Studies:
Photoisomerization refers to a light-induced change in the geometry of a molecule. For this compound, the absence of a double bond in the linker between the aromatic rings precludes the possibility of E/Z (cis-trans) isomerization around this bond.
However, the presence of a carbon-iodine bond opens up the possibility of other photochemical reactions. Aryl iodides are known to be photosensitive, and upon irradiation with UV light, can undergo homolytic cleavage of the C-I bond to generate an aryl radical and an iodine radical. This process could lead to subsequent reactions and the formation of photoproducts. Studies on related compounds have shown that photoisomerization can be influenced by the solvent and the wavelength of irradiation. mdpi.com While specific studies on this compound are not available, the potential for photochemical reactivity should be considered, particularly in applications where the compound is exposed to light.
Computational and Theoretical Studies of 1 4 Iodophenyl Methyl 1h Pyrrole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of "1-[(4-Iodophenyl)methyl]-1H-pyrrole". These calculations, based on the principles of quantum mechanics, provide detailed information about the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) Studies for Electronic Structure and Energetics
DFT studies on similar aromatic and heterocyclic compounds have demonstrated that the method can accurately predict geometric parameters, such as bond lengths and angles. For instance, in related N-benzylpyrrole structures, the pyrrole (B145914) and benzyl (B1604629) rings are typically found to be nearly perpendicular to each other. nih.gov The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.
In the case of "this compound," the iodine substituent is expected to influence the electronic properties significantly. The iodine atom can participate in halogen bonding and alter the electron density distribution across the phenyl ring, which in turn affects the electronic environment of the pyrrole ring. DFT calculations can quantify these effects, providing a detailed picture of the molecule's electronic landscape. researchgate.netplos.org
Table 1: Representative DFT-Calculated Electronic Properties of Aromatic Heterocycles
| Property | Typical Calculated Value Range | Significance for this compound |
| HOMO Energy | -5.0 to -7.0 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.0 to -3.0 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 2.0 to 6.0 eV | Relates to the chemical reactivity and stability. |
| Dipole Moment | 1.0 to 4.0 Debye | Provides insight into the polarity of the molecule. |
Note: The values in this table are illustrative and based on DFT studies of similar aromatic and heterocyclic compounds. Specific values for "this compound" would require dedicated calculations.
Ab Initio Methods for Molecular Orbital Analysis
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. wiley.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and coupled cluster), provide a rigorous framework for studying molecular orbitals. acs.org
For "this compound," ab initio calculations can offer a detailed analysis of the molecular orbitals, including their shapes, energies, and contributions from different atomic orbitals. This analysis is crucial for understanding chemical bonding and reactivity. For example, the analysis can reveal the extent of π-electron delocalization between the pyrrole and phenyl rings and the influence of the iodine atom on the molecular orbitals. While computationally more demanding than DFT, ab initio methods can provide benchmark results for electronic properties.
Thermochemical Calculations and Enthalpies of Formation
Thermochemical calculations are essential for determining the thermodynamic stability of a molecule. The standard enthalpy of formation (ΔfH°) is a key parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. youtube.com
Table 2: Experimental and Computational Thermochemical Data for Related Pyrrole Compounds
| Compound | Method | ΔfH°(g, 298.15 K) (kJ·mol⁻¹) |
| 1-(4-Iodophenyl)pyrrole (B184771) | Experimental/Computational | Not explicitly found, but related to other halogenated phenylpyrroles. |
| 1-Phenylpyrrole | Experimental | Data available in literature. |
| 1-(4-Methylphenyl)pyrrole | Experimental | Data available in literature. |
Note: This table illustrates the type of data obtained from thermochemical studies. The lack of a specific value for 1-(4-iodophenyl)pyrrole highlights the need for further research on this compound.
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. unacademy.comlibretexts.org For "this compound," the key rotational freedom is around the C-N bond connecting the benzyl group to the pyrrole ring and the C-C bond of the methylene (B1212753) bridge.
The relative energies of different conformers determine the molecule's preferred shape and its dynamic behavior. Computational methods can be used to map the potential energy surface as a function of the dihedral angles defining the conformation. This energy landscape reveals the stable conformers (local minima) and the energy barriers for interconversion (saddle points). youtube.comslideshare.netyoutube.com
For N-benzylpyrrole derivatives, studies have shown that the conformation where the pyrrole and benzyl rings are nearly perpendicular is often the most stable. nih.gov This arrangement minimizes steric hindrance between the two rings. The presence of the bulky iodine atom at the para position of the phenyl ring in "this compound" is not expected to significantly alter this general preference, but it will influence the finer details of the energy landscape.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the molecule's vibrations, rotations, and conformational changes over time.
For "this compound," MD simulations could be used to explore its conformational dynamics in different environments, such as in a solvent or in the solid state. These simulations can reveal the flexibility of the molecule, the timescales of conformational transitions, and how the molecule interacts with its surroundings. mdpi.com For instance, simulations could show how the iodophenyl group interacts with solvent molecules or with other molecules in a crystal lattice.
In Silico Predictions for Reactivity and Interaction Potentials
In silico methods encompass a wide range of computational techniques used to predict the chemical reactivity and interaction potentials of molecules. mdpi.comanl.gov For "this compound," these methods can provide valuable information for its potential applications.
Reactivity descriptors derived from DFT calculations, such as the Fukui functions and the local softness, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net The molecular electrostatic potential (MEP) map is another useful tool that visualizes the charge distribution and helps predict sites for non-covalent interactions, such as hydrogen bonding and halogen bonding. The iodine atom in "this compound" is a potential halogen bond donor, which could be important for its interaction with other molecules. plos.org
Interaction potential calculations can be used to model how "this compound" interacts with other molecules or surfaces. This is particularly relevant for understanding its behavior in biological systems or in materials science applications. For example, docking studies could predict how the molecule might bind to a protein active site. mdpi.com
Advanced Applications in Complex Chemical Synthesis
Precursor for Porphyrin and Other Macrocyclic Systems
Porphyrins and related macrocycles are a critical class of compounds found in nature (e.g., heme, chlorophyll) and are used in applications ranging from photodynamic therapy to materials science. These large structures are composed of interconnected pyrrole (B145914) subunits. medchemexpress.com The synthesis of unsymmetrically substituted porphyrins requires carefully designed pyrrole precursors. nih.gov
1-[(4-Iodophenyl)methyl]-1H-pyrrole can be utilized as a starting material to synthesize a specifically functionalized monopyrrole unit. While it would not typically be used in a simple, direct tetramerization due to steric hindrance and potential side reactions, it is valuable in more controlled, multi-step syntheses. nih.gov The iodophenylmethyl group provides a handle for further modification either before or after the macrocycle is formed. For example, two such units could be coupled with a dipyrromethane to create a bilane, a key intermediate in many porphyrin syntheses. The iodine atoms would remain available for post-macrocyclization functionalization, allowing for the attachment of solubilizing groups, electronically active moieties, or linking points for conjugation to other molecules.
Role in Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to generate libraries of structurally diverse small molecules from a common starting material. nih.gov The goal is to explore chemical space efficiently to identify new compounds with desired biological activities. This compound is an excellent scaffold for DOS because it possesses multiple points for diversification.
The primary site for diversification is the C-I bond, which can be subjected to a vast array of transition metal-catalyzed cross-coupling reactions. A secondary site is the pyrrole ring itself, which can undergo electrophilic substitution reactions such as formylation, acylation, or halogenation, typically at the C2 and C5 positions. By combining different reactions at these distinct sites, a single starting material can give rise to a large and structurally varied library of compounds. nih.gov
Table 3: Diversification Strategies for this compound in DOS
| Reaction Site | Reaction Type | Reagent Example | Resulting Functional Group |
| C-I Bond (Phenyl Ring) | Suzuki Coupling | Arylboronic acid | Aryl |
| C-I Bond (Phenyl Ring) | Sonogashira Coupling | Terminal alkyne | Alkynyl |
| C-I Bond (Phenyl Ring) | Buchwald-Hartwig | Amine | Amino |
| C-I Bond (Phenyl Ring) | Cyanation | Zinc cyanide | Cyano |
| C2/C5 Position (Pyrrole Ring) | Vilsmeier-Haack | POCl₃, DMF | Aldehyde |
| C2/C5 Position (Pyrrole Ring) | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acetyl |
| C2/C5 Position (Pyrrole Ring) | Halogenation | N-Bromosuccinimide | Bromo |
Development of Novel Functional Materials and Organic Electronics
The synthesis of conjugated polymers and well-defined oligomers is fundamental to the field of organic electronics, which includes applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Pyrrole oligomers, in particular, are known to have applications as conducting materials. scirp.org
The iodo-substituent of this compound makes it a valuable monomer for polymerization reactions. Yamamoto or Suzuki polycondensation reactions can be used to create well-defined polymers where the pyrrole-containing units are linked through the phenyl rings. The resulting conjugated polymers would have unique electronic and photophysical properties influenced by the pyrrole moiety. The ability to create such materials is reflected in the classification of this compound as a building block for material science. bldpharm.com The synthesis of related pyrazolo[3,4-b]quinolines for optoelectronic materials showcases the importance of such heterocyclic building blocks. researchgate.net
Catalyst or Ligand Precursor in Organometallic Chemistry
In organometallic chemistry and homogeneous catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. While this compound is not itself a ligand, it is an excellent precursor for synthesizing bespoke ligands.
The iodine atom can be readily converted into a coordinating group. For instance, a lithium-halogen exchange followed by quenching with a chlorophosphine would install a phosphine (B1218219) group, a common coordinating moiety in catalysis. Alternatively, coupling reactions can be used to introduce other ligand fragments like pyridines or bipyridines. The pyrrole nitrogen atom, along with the newly installed coordinating group on the phenyl ring, could then act as a bidentate ligand, chelating to a metal center. The specific structure of the resulting ligand-metal complex would be dictated by the nature of the synthesized ligand, opening pathways to new catalysts for a variety of chemical transformations.
Table 4: Potential Ligand Structures Derived from this compound
| Modification Reaction | Reagent | Resulting Coordinating Group | Potential Ligand Type |
| Lithiation & Quench | n-BuLi, then ClPPh₂ | Diphenylphosphino (-PPh₂) | P,N-Bidentate |
| Suzuki Coupling | 2-(Pinacolatoboronyl)pyridine | Pyridin-2-yl | N,N-Bidentate |
| Stille Coupling | 2-(Tributylstannyl)thiazole | Thiazol-2-yl | N,S-Bidentate |
Biological and Pharmacological Research Applications of Pyrrole Containing Compounds
Development of Pyrrole-Based Scaffolds for Drug Discovery
The pyrrole (B145914) nucleus is a cornerstone in the development of new therapeutic agents due to its versatile chemical nature and proven pharmacological importance. bohrium.combohrium.comnih.gov Researchers are continually exploring the synthesis of novel pyrrole derivatives to address a range of diseases. bohrium.combohrium.com The ability to modify the pyrrole ring at multiple positions allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profile. nih.gov This adaptability makes the pyrrole scaffold a valuable template in the quest for new drugs with improved efficacy and safety. nih.govresearchgate.net
A number of pyrrole derivatives have been investigated for their potential to alleviate inflammation. The pyrrole ring is a key component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin (B1215870) and ketorolac (B1673617), which act by inhibiting cyclooxygenase (COX) enzymes. pensoft.netnih.gov Research has also explored novel pyrrole-containing compounds for their anti-inflammatory effects. For instance, certain fused pyrrole derivatives, such as pyrrolopyridines, have demonstrated significant anti-inflammatory activity. nih.govdntb.gov.ua Some of these compounds are believed to exert their effects by inhibiting pro-inflammatory cytokines. nih.govnih.gov
| Compound Class | Key Findings |
| Pyrrolopyridines | Showed promising anti-inflammatory activity in in-vivo tests. nih.gov |
| Pyrrolo[3,4-c]pyrroles | Certain derivatives exhibited strong inhibitory activity towards COX-1 and COX-2 enzymes. nih.gov |
| Chalcones of Pyrroles | Demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov |
The pyrrole framework is a recognized scaffold for developing compounds with pain-relieving properties. pensoft.net The presence of the pyrrole ring in established analgesics like ketorolac underscores its importance in this therapeutic area. pensoft.netnih.gov Studies have shown that newly synthesized N-pyrrolyl hydrazide hydrazones exhibit promising analgesic effects, with some derivatives showing activity superior to standard drugs in animal models. tjpr.org The mechanism of action for some of these compounds is thought to involve interaction with opioid receptors. tjpr.orgresearchgate.net Research into N-(substituted-ethyl)pyrrole-3,4-dicarboximides has also revealed significant analgesic activity in preclinical tests. nih.gov
The pyrrole moiety is a recurring feature in compounds exhibiting potent antimicrobial and antibacterial effects. nih.govnih.govmdpi.com Nature provides numerous examples of pyrrole-containing antibiotics, and synthetic chemists have drawn inspiration from these to create new antibacterial agents. nih.gov Research has demonstrated that various substituted pyrroles and their fused derivatives can inhibit the growth of a range of human pathogens. nih.gov For instance, certain pyrrole-2-carboxylate derivatives have shown significant activity against Mycobacterium tuberculosis. nih.gov The introduction of different substituents onto the pyrrole ring can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netjmcs.org.mx
Pyrrolonitrins and Fludioxonil (B1672872): These are naturally occurring pyrroles that possess broad-spectrum antifungal activities. nih.gov
Streptopyrroles: These compounds, isolated from Streptomyces zhaozhouensis, have shown notable antibacterial activity against Gram-positive bacteria. mdpi.com
Synthetic Pyrrole Derivatives: A new series of 2-amino-4, 5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles demonstrated promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. journalcra.com
Pyrrole-based structures have emerged as a promising class of antifungal agents. nih.gov Naturally occurring pyrroles like pyrrolnitrin (B93353) and the synthetic fungicide fludioxonil have demonstrated broad-spectrum activity. nih.gov Inspired by these, researchers have developed novel pyrrole analogues with significant antifungal properties. nih.gov For example, a series of pyrrole-based enaminones and their cyclized products, indolizines and pyrrolo[1,2-a]pyrazines, have shown potent activity against several Candida species, including multidrug-resistant strains. mdpi.com The mechanism for some of these compounds is thought to involve the inhibition of key fungal enzymes. mdpi.com
| Compound Class | Fungus | Key Findings |
| Pyrrolo[1,2-a]pyrazines | Candida spp. | Highly active, with some brominated derivatives showing enhanced potency. mdpi.com |
| Pyrrole Alkaloid Analogs | Physalospora piricola | Exhibited good activity at low dosages. nih.gov |
| Synthetic Pyrrole Derivatives | A. niger, C. albicans | Some compounds showed potency equal to or greater than the reference drug clotrimazole. researchgate.netjmcs.org.mx |
The exploration of pyrrole-containing compounds has extended to the field of virology, with a particular focus on pyrrolo-fused derivatives. nih.gov These structurally complex molecules have shown promise as antiviral agents. nih.govnih.gov For instance, pyrimidoindole ribonucleosides, which contain a fused pyrrole system, have displayed submicromolar antiviral activity against Dengue and HCV viruses. acs.org The synthesis and screening of various isomeric pyrrolo- and furo-fused 7-deazapurine ribonucleosides have also been undertaken to evaluate their antiviral potential. nih.gov
The pyrrole scaffold is a prominent feature in a multitude of compounds with demonstrated anticancer activity. nih.govnih.govresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of microtubule polymerization, targeting of protein kinases, and induction of apoptosis. nih.govresearchgate.net Pyrrolo-fused heterocycles, in particular, have garnered significant interest as potential anticancer agents. mdpi.comnih.gov For example, certain pyrrolo[1,2-a]quinoline (B3350903) derivatives have shown excellent growth inhibitory properties against a range of cancer cell lines. mdpi.com Similarly, 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization and cancer cell growth. acs.org
| Compound Class | Cancer Cell Line(s) | Mechanism of Action |
| Pyrrolo[1,2-a]quinoline | Various | Tubulin polymerization inhibition. mdpi.com |
| 3-Aroyl-1-arylpyrroles (ARAPs) | Medulloblastoma D283, P-glycoprotein-overexpressing lines | Inhibition of tubulin polymerization, suppression of Hedgehog signaling pathway. acs.org |
| Pyrrolo- and Furo-fused 7-deazapurine ribonucleosides | Various cancer cell lines | Incorporation into RNA and DNA, causing DNA damage. acs.orgnih.gov |
Research into Antimalarial Activities (e.g., against Plasmodium falciparum)
The pyrrole scaffold is a significant structural motif in the development of new antimalarial agents, with numerous derivatives demonstrating promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. rsc.orgresearchgate.netmdpi.com The urgent need for novel antimalarials is driven by the emergence of parasite resistance to existing drugs, such as artemisinin. nih.gov
A notable example from phenotypic screening is the pyrrolone derivative TDR32750, which exhibited potent activity against the K1 strain of P. falciparum with a 50% effective concentration (EC₅₀) of approximately 9 nM. nih.govnih.govacs.org This compound also showed significant parasite reduction in a Plasmodium berghei mouse model. nih.gov However, challenges such as poor aqueous solubility and metabolic instability have spurred further research to optimize this series of compounds. nih.govnih.gov
Modifications to the lead pyrrolone structure have yielded derivatives with improved in vitro antimalarial activities. nih.gov For instance, replacing a phenyl ring with a piperidine (B6355638) and a scaffold hop to remove a metabolically labile ester resulted in compounds with enhanced potency against the chloroquine- and pyrimethamine-resistant K1 strain of P. falciparum. nih.govnih.gov Some of these derivatives also demonstrated good selectivity for the parasite over mammalian cells. nih.govnih.gov
Furthermore, research has explored hybrid molecules, such as chloroquine-pyrazole analogues. While some (4,5-dihydropyrazol-1-yl) chloroquine (B1663885) derivatives showed significant in vitro activity against resistant P. falciparum, the corresponding (pyrazol-1-yl) chloroquine derivatives were largely inactive, indicating the importance of the pyrazole (B372694) ring's aromaticity. nih.gov
The following table summarizes the antimalarial activity of selected pyrrole derivatives:
| Compound | Target/Strain | Activity (IC₅₀/EC₅₀) | Reference |
| TDR32750 | P. falciparum K1 | ~ 9 nM (EC₅₀) | nih.govnih.govacs.org |
| CWHM-1008 | P. falciparum 3D7 | 46 nM (EC₅₀) | nih.gov |
| CWHM-1008 | P. falciparum Dd2 (drug-resistant) | 21 nM (EC₅₀) | nih.gov |
| MMV006087 | P. falciparum clinical isolates | 30.79 nM (average IC₅₀) | nih.gov |
Structure-Activity Relationship (SAR) Studies of Pyrrole Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrrole-containing compounds by identifying key structural features that influence their biological activity. nih.govnih.govescholarship.org These studies have been instrumental in refining the antimalarial properties of pyrrolone derivatives. nih.govnih.gov
Initial SAR studies on the lead compound TDR32750 revealed several important structural aspects. nih.govacs.org For example, modifications to the C-ring of the pyrrolone scaffold led to interesting in vitro activities against P. falciparum K1. nih.gov It was also found that while the phenyl ring was tolerant to various substitutions, certain analogues, like the morpholine (B109124) derivative, showed greatly decreased activity. nih.gov
Further SAR investigations aimed at addressing the poor solubility and metabolic instability of the initial pyrrolone series led to significant discoveries. nih.govnih.gov Key findings from these studies include:
Replacement of a phenyl ring with a piperidine improved antimalarial activity. nih.gov
Removal of a metabolically labile ester through a scaffold hop also enhanced potency. nih.gov
Modifications to the pyrrole ring (ring B) , such as the removal or replacement of methyl groups, unfortunately, led to lower metabolic stability. nih.gov
Attempts to replace the pyrrole with other heterocycles resulted in a significant reduction in antimalarial activity, highlighting the importance of the pyrrole core. nih.gov
In a different series of pyrrole-based compounds targeting the P. falciparum cGMP-dependent protein kinase (PfPKG), SAR studies were conducted by modifying key pharmacophores to explore chemical diversity. acs.org This allowed for a deeper understanding of the ideal core scaffold for PfPKG inhibition. acs.org
The table below illustrates some SAR findings for pyrrolone antimalarial agents:
| Modification | Effect on Activity/Properties | Reference |
| Phenyl ring replacement with piperidine | Improved antimalarial activity | nih.gov |
| Removal of metabolically labile ester | Enhanced potency | nih.gov |
| Removal/replacement of methyl groups on pyrrole ring | Lowered metabolic stability | nih.gov |
| Replacement of pyrrole with other heterocycles | Much reduced antimalarial activity | nih.gov |
| Introduction of a morpholine analogue | Greatly decreased activity | nih.gov |
Exploration of Molecular Mechanisms of Action for Bioactive Analogues
Understanding the molecular mechanisms of action of bioactive pyrrole analogues is a critical area of research, particularly for overcoming drug resistance. While the precise mechanism for some pyrrolone derivatives is still under investigation, the lack of cross-resistance with standard antimalarials suggests a novel mode of action. nih.gov
One validated target for pyrrole-based antimalarials is the P. falciparum cGMP-dependent protein kinase (PfPKG). acs.org Inhibitors of PfPKG have the potential to block multiple stages of the parasite's life cycle. acs.org Research in this area involves using transgenic parasites expressing a modified PfPKG to evaluate the cellular specificity of the compounds. acs.org The structure of PfPKG bound to an inhibitor has been solved, which, combined with computational modeling, aids in understanding the SAR and rationally designing subsequent lead compounds. acs.org
For other bioactive pyrrole compounds, the mechanism of action is linked to different targets. For instance, some pyrrole derivatives have been designed as inhibitors of plasmepsins, which are aspartic proteases involved in hemoglobin degradation by the parasite. nih.gov The 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype was identified through a hybrid target-phenotype approach as having a structure reminiscent of known aspartic protease inhibitors. nih.gov
Computational techniques, such as Density Functional Theory (DFT) and molecular docking, are increasingly used to investigate the interactions between bioactive molecules and their protein targets in P. falciparum. nih.gov These methods help in predicting binding affinities and understanding the molecular-level interactions that drive the inhibitory activity. nih.govresearchgate.net For example, studies have targeted the ATP-dependent DNA helicase (UvrD) protein and dihydroorotate (B8406146) dehydrogenase (DHODH) of P. falciparum. nih.gov
Pyrrole Ring as a Pharmacophore Unit
The pyrrole ring is a versatile and widely recognized pharmacophore in medicinal chemistry, forming the core structure of numerous bioactive compounds with a broad spectrum of pharmacological activities. rsc.orgnih.govresearchgate.net Its presence in many natural products and marketed drugs underscores its importance in drug discovery. rsc.orgnih.govbiolmolchem.combiolmolchem.com The pyrrole nucleus provides a scaffold that can be readily functionalized to modulate physicochemical properties and biological activity. nih.govmdpi.com
In the context of antimalarial drug design, the pyrrole ring is a key component of several promising compound series. rsc.orgresearchgate.netmdpi.com The combination of the pyrrole ring with other pharmacophores has led to the development of more potent and selective agents. rsc.orgresearchgate.netnih.gov For example, the pyrrolone scaffold has been a foundation for potent antimalarials, and modifications to this core have been guided by SAR studies to improve efficacy and drug-like properties. nih.govresearchgate.net
The versatility of the pyrrole ring allows it to be incorporated into various molecular architectures, leading to compounds that can target different biological pathways in the malaria parasite. nih.govacs.org Its ability to participate in various chemical reactions enables the synthesis of a diverse library of derivatives for screening and optimization. mdpi.com The pyrrole moiety is often a crucial element for binding to the target protein, as demonstrated in studies where its replacement with other heterocycles led to a loss of activity. nih.gov
The following table lists some marketed drugs that contain a pyrrole ring, illustrating its broad therapeutic applications:
| Drug Name | Therapeutic Area | Reference |
| Atorvastatin | Cholesterol-lowering | biolmolchem.comresearchgate.net |
| Sunitinib | Anticancer | mdpi.comresearchgate.net |
| Ketorolac | Anti-inflammatory | biolmolchem.com |
| Tolmetin | Anti-inflammatory | biolmolchem.com |
| Remdesivir | Antiviral | nih.gov |
Future Research Directions and Perspectives
Design and Synthesis of Novel 1-[(4-Iodophenyl)methyl]-1H-pyrrole Derivatives
The core structure of this compound is ripe for modification, offering multiple avenues for creating diverse libraries of novel compounds. Future synthetic efforts should focus on strategic functionalization of both the pyrrole (B145914) and the iodophenyl moieties.
The pyrrole ring itself can be functionalized through various established and emerging synthetic methods. For instance, the conjugate addition of the pyrrole nucleus to Michael acceptors is a powerful tool for introducing new side chains. nih.gov Similarly, classic reactions like the Van Leusen pyrrole synthesis could be adapted to build more complex, substituted pyrrole systems starting from different precursors. nih.gov The introduction of electron-withdrawing groups, such as a trifluoromethyl group, is known to enhance metabolic stability and lipophilicity in bioactive molecules, a strategy that could be highly beneficial for derivatives of this compound. digitellinc.com
The iodophenyl group serves as a highly versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, alkyl, and alkyne groups, through well-established protocols like Suzuki, Sonogashira, and Heck couplings. researchgate.net A synthetic route to a related boronic acid derivative, 1-(4-boronobenzyl)-1H-pyrrole, has been successfully developed, highlighting the feasibility of preparing precursors for Suzuki coupling. sci-hub.se These modifications can systematically alter the steric and electronic properties of the molecule, which is a crucial aspect of structure-activity relationship (SAR) studies. nih.gov
Table 1: Potential Synthetic Strategies for Novel Derivatives
| Starting Material/Core | Reaction Type | Potential Reagents | Resulting Derivative Class | Relevant Research Context |
| This compound | Suzuki Coupling | Arylboronic acids, Pd catalyst | 1-[(4-Arylphenyl)methyl]-1H-pyrroles | Functionalization of aryl halides |
| This compound | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 1-[(4-Alkynylphenyl)methyl]-1H-pyrroles | Introduction of rigid linkers researchgate.net |
| This compound | Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl-substituted pyrrole derivatives | C-H functionalization of pyrroles |
| Pyrrole Precursors | Multicomponent Reaction | Substituted anilines, dicarbonyls | Highly substituted pyrrole cores scielo.br | Efficient library synthesis |
| This compound | Electrophilic Substitution | N-Bromosuccinimide (NBS) | Bromo-pyrrole derivatives | Halogenation for further modification |
Exploration of Unconventional Reactivity and Transformation Pathways
Beyond standard functionalization, future research should probe unconventional reactivity to discover novel molecular scaffolds. The unique arrangement of the pyrrole, methylene (B1212753) bridge, and iodophenyl ring may enable unique intramolecular reactions or domino sequences. For example, palladium-catalyzed domino reactions involving an ortho-haloaryl group and an alkyne have been used to construct fused tetracyclic pyrroles in a single step. researchgate.net Investigating similar intramolecular cyclizations with derivatives of this compound could lead to entirely new heterocyclic systems.
Furthermore, the reactivity of the pyrrole ring itself can be explored under different conditions. [3+2] cycloaddition reactions, for instance, are a powerful method for constructing fused ring systems. nih.gov By generating reactive intermediates such as ylides from the pyrrole nitrogen or adjacent positions, novel polycyclic structures incorporating the this compound core could be accessed. Stability studies of new derivatives are also crucial, as substituents can significantly influence transformation pathways; electron-donating groups might promote oxidation, while electron-withdrawing groups could enhance stability. nih.gov
Table 2: Exploratory Transformation Pathways
| Reaction Class | Key Features | Potential Outcome | Research Precedent |
| Domino Reactions | Palladium-catalyzed intramolecular cyclization | Fused polycyclic pyrrole systems | Synthesis of tetracyclic fused pyrroles researchgate.net |
| [3+2] Cycloaddition | Reaction with in situ generated ylides | Novel pyrrolo-fused heterocycles | Development of new pyrrolo[3',4':3,4]pyrrolo derivatives nih.gov |
| C-H Activation | Direct functionalization of pyrrole C-H bonds | Access to previously hard-to-make isomers | Modern synthetic organic chemistry trend |
| Ring-Opening/Rearrangement | Stability studies under oxidative or acidic/basic conditions | Unexpected molecular scaffolds | Discovery of novel transformations in fused systems nih.gov |
Advanced Computational Modeling and Machine Learning in Compound Design
To guide synthetic efforts and accelerate the discovery of compounds with desired properties, advanced computational tools are indispensable. Molecular docking studies can predict the binding modes and affinities of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govnih.gov This in silico screening can prioritize the synthesis of candidates with the highest predicted activity, saving significant time and resources.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of novel derivatives. nih.gov This provides insight into reaction mechanisms and helps predict the outcomes of unexplored transformations.
Furthermore, the integration of machine learning (ML) presents a frontier in compound design. ML models can be trained on existing data from diverse pyrrole derivatives to predict various properties, such as biological activity, toxicity, and physicochemical parameters. By generating large virtual libraries of this compound analogs and screening them with a trained ML model, researchers can identify novel structures with a high probability of success before committing to their synthesis.
Table 3: Computational and Machine Learning Approaches
| Technology | Application in Drug Design | Specific Goal for Derivatives |
| Molecular Docking | Predicts binding affinity and conformation in a protein's active site. nih.gov | Identify derivatives with high potential as inhibitors or antagonists. |
| DFT Calculations | Models electronic structure, reactivity, and reaction pathways. nih.gov | Understand stability and predict outcomes of novel reactions. |
| Machine Learning | Builds predictive models from large chemical datasets. | Rapidly screen virtual libraries to predict bioactivity and prioritize synthesis. |
| Quantitative SAR (QSAR) | Correlates chemical structure with biological activity. | Elucidate how specific functional groups impact the compound's efficacy. |
Integration with Modern Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)
The adoption of modern synthetic technologies can significantly enhance the synthesis and modification of this compound. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers advantages in terms of safety, scalability, and efficiency. It allows for precise control over reaction parameters like temperature and time, often leading to higher yields and purities.
Photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions using visible light. sigmaaldrich.com This technology enables access to reactive radical intermediates that can participate in transformations not easily achieved through traditional thermal methods. nih.gov For example, it could facilitate novel C-H functionalizations on the pyrrole ring or unique coupling reactions at the iodophenyl position, opening doors to new chemical space.
Microwave-assisted synthesis is another technology that can dramatically accelerate chemical reactions, reducing reaction times from hours to minutes and often improving yields. researchgate.net Applying these green chemistry principles to the synthesis of this compound derivatives would be a significant step forward. eurekaselect.com
Table 4: Application of Modern Synthetic Technologies
| Technology | Principle | Potential Advantage for Synthesis |
| Flow Chemistry | Continuous reaction in a tube or microreactor. | Improved safety, scalability, and process control. |
| Photoredox Catalysis | Visible light-induced single-electron transfer. sigmaaldrich.com | Access to novel radical-based transformations under mild conditions. nih.gov |
| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions. | Drastically reduced reaction times and often higher yields. researchgate.net |
| Ultrasound Sonochemistry | Uses acoustic cavitation to induce chemical activity. | Enhanced reaction rates and efficiency, a green chemistry approach. researchgate.net |
Deepening Mechanistic Understanding of Biological Activities
While the synthesis of novel derivatives is a primary goal, a concurrent focus on their biological evaluation is essential. Should initial screenings reveal promising activity (e.g., anticancer, anti-inflammatory), a deep dive into the mechanism of action will be a critical future direction. nih.gov
Identifying the specific molecular targets is the first step. This can be achieved through techniques such as affinity chromatography, cellular thermal shift assays (CETSA), or proteomic profiling. Once a target is identified, further studies are needed to understand how the compound modulates its function. For example, if the target is an enzyme, kinetic assays can determine the type and potency of inhibition.
Investigating the downstream effects on cellular signaling pathways is also crucial. For instance, some pyrrole derivatives have been shown to affect the Wnt/β-catenin signaling pathway or induce cell cycle arrest and necrosis in cancer cells. nih.govnih.gov Using techniques like Western blotting, qPCR, and fluorescence microscopy to study these effects in derivatives of this compound would provide a comprehensive picture of their biological impact and therapeutic potential. This detailed mechanistic understanding is vital for optimizing lead compounds and advancing them through the drug discovery pipeline.
Q & A
Q. What are the common synthetic routes for 1-[(4-Iodophenyl)methyl]-1H-pyrrole, and how can reaction conditions be optimized for higher yields?
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer : Combine ¹H NMR , ¹³C NMR , and FT-IR for unambiguous confirmation. For example:
- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm) from the iodophenyl group and pyrrole ring protons (δ 5.5–6.5 ppm).
- ¹³C NMR : The iodine-substituted carbon (C-I) typically appears at ~95 ppm .
- FT-IR : Characteristic peaks include C-I stretching (~500 cm⁻¹) and pyrrole ring vibrations (~1500 cm⁻¹) .
Q. What solvents and conditions are optimal for recrystallizing iodinated pyrrole derivatives?
- Methodological Answer : Dichloromethane/hexane mixtures are effective for precipitating pyrrole derivatives, as demonstrated for 1-(4-bromophenyl)-1H-pyrrole . For temperature-sensitive compounds, slow cooling in ethanol or methanol (e.g., 0°C to room temperature) minimizes impurities.
Advanced Research Questions
Q. How does the introduction of iodine at the para position influence the electronic and steric properties of pyrrole derivatives in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing iodine substituent enhances electrophilicity at the phenyl ring, facilitating Suzuki-Miyaura couplings. Steric effects from the bulky iodophenyl group may reduce reactivity in sterically crowded environments. Computational modeling (e.g., DFT) can quantify these effects by analyzing LUMO localization and steric maps .
Q. What strategies address regioselectivity challenges in functionalizing this compound?
- Methodological Answer : Regioselectivity in cycloadditions (e.g., Diels-Alder) can be controlled by electron-deficient dienophiles. For example, nitronaphthalene derivatives react preferentially at the C3-C4 bond of pyrrole rings, yielding major and minor regioisomers in ratios up to 6:1 . Use kinetic studies (e.g., time-resolved NMR) to monitor reaction pathways.
Q. How can contradictory yield data in synthetic protocols be resolved?
Q. What computational tools predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can screen derivatives against target proteins (e.g., Mycobacterium tuberculosis enzymes ). Pair with QSAR models to correlate iodine's electronegativity with antitubercular activity. Validate predictions with in vitro MIC assays against H37Rv strains.
Key Research Findings
- Synthetic Efficiency : CuH-catalyzed methods achieve higher functionalization versatility than traditional routes .
- Regioselectivity : Electron-deficient dienophiles favor C3-C4 bond activation in pyrrole rings .
- Characterization : Multi-technique validation (NMR, IR) is critical for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
